molecular formula C17H24O2 B158388 Seselidiol CAS No. 132075-01-5

Seselidiol

Cat. No. B158388
M. Wt: 260.4 g/mol
InChI Key: DSVMWGREWREVQQ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seselidiol is a polyacetylene compound that has been isolated from the roots of Seseli mairei . It is also known by its chemical formula C17H24O2 . It has been used as herbal remedies for human inflammation, swelling, rheumatism, pain, and common cold in folk medicine .


Synthesis Analysis

The synthesis of Seselidiol involves the use of a vinyl-telluride for the preparation of the Z double bond present in the natural product . The synthetic procedure comprised the stereoselective reduction of a ketone functionality in an ene–yne–one employing CBS as a catalyst and a Cadiot–Chodkiewicz coupling reaction as the key reaction steps . A common aldehyde intermediate has been used for the synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Seselidiol include the stereoselective reduction of a ketone functionality in an ene–yne–one and a Cadiot–Chodkiewicz coupling reaction . The influence of protecting groups on the synthesis of regio- and stereodefined vinyl tellurides derived from the reaction of BuTeNa and propargylic- or homo-propargylic alcohols showed that TIPS silyl ether is useful as a regiodirecting group .

Scientific Research Applications

Anticancer and Chemopreventive Activity

Seselidiol, along with other selenocompounds, has shown promising potential in cancer prevention and treatment. Various studies have highlighted the anticancer and chemopreventive activities of these compounds, including selenides and diselenides, which possess properties like antioxidant, prooxidant, redox-modulating, chemopreventive, and cytotoxic activities (Álvarez-Pérez et al., 2018).

Biomaterials for Controlled Release and Enzyme Mimics

Research on selenium-containing polymers, which include seselidiol derivatives, suggests their potential as biomaterials for controlled drug release and as synthetic enzyme mimics. These polymers can respond to physiological conditions, making them suitable for mild-responsive drug delivery vehicles (Xu, Cao, & Zhang, 2013).

Synthesis Applications

Studies on seselidiol derivatives like seselin have explored their use in the synthesis of other compounds. For instance, research on the synthesis of (±)-cis-Khellactone using oxidative ruthenium on seselin highlights the role of seselidiol derivatives in facilitating complex chemical syntheses (Han Daxiong, 2010).

Enhancement of Anti-Leishmanial Activity

The cocrystal of seselin with thiourea, derived from seselidiol, exhibited enhanced anti-leishmanial activity. This indicates the potential of seselidiol derivatives in developing more effective treatments against leishmaniasis (Hussain et al., 2018).

Anti-inflammatory and Antinociceptive Properties

Seselidiol derivatives have been studied for their anti-inflammatory and antinociceptive activities. These properties support their use in treatments for inflammatory disorders and pain management (Kuepeli, Tosun, & Yeşilada, 2006).

Potential Therapeutic Applications

The inhibition of pro-inflammatory mediators by seselidiol derivatives like samidin suggests their potential as therapeutic agents for various inflammatory diseases (Khan et al., 2014).

Antifungal and Cytotoxic Activities

Research on the essential oils of Seseli species, which include seselidiol derivatives, highlights their antifungal activities and cytotoxic properties, indicating potential applications in antimicrobial treatments and safety considerations for human use (Gonçalves et al., 2012).

Immunomodulatory Agent

Seselin, derived from seselidiol, has shown effects on cell proliferation and cytokine production, suggesting its role as an immunomodulatory agent. This indicates potential applications in regulating immune responses (Tsai et al., 2008).

Antiviral Potential

Seselidiol derivatives have been evaluated for their antiviral properties, particularly against SARS-CoV-2, suggesting their potential use in developing treatments for COVID-19 (Nivetha et al., 2020).

properties

CAS RN

132075-01-5

Product Name

Seselidiol

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(8Z)-heptadeca-1,8-dien-4,6-diyne-3,10-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12-

InChI Key

DSVMWGREWREVQQ-QINSGFPZSA-N

Isomeric SMILES

CCCCCCCC(/C=C\C#CC#CC(C=C)O)O

SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O

Other CAS RN

63910-76-9

synonyms

heptadeca-1,8-diene-4,6-diyne-3,10-diol
seselidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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